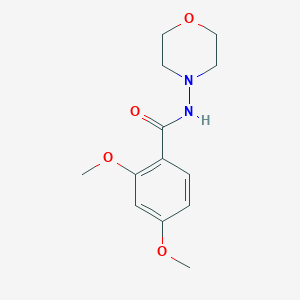
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide, also known as CX-717, is a novel cognitive enhancer that has gained attention due to its potential to improve memory and cognitive function. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mechanism of Action
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain and are involved in learning and memory processes. 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide enhances the activity of these receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in learning and memory. 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide in lab experiments is its specificity for AMPA receptors, which allows for targeted modulation of these receptors. However, one limitation is that 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has a short half-life in the body, which may limit its effectiveness in long-term studies.
Future Directions
There are several potential future directions for research on 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Finally, there is interest in exploring the use of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide in combination with other cognitive enhancers to achieve synergistic effects.
Synthesis Methods
The synthesis of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide involves the reaction of 4-methyl-3-nitrobenzoyl chloride with cyclopentylamine in the presence of a base. The resulting intermediate is then coupled with 3-bromopropionyl chloride to form the final product. This method was first described in a patent by Cortex Pharmaceuticals in 2003.
Scientific Research Applications
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been extensively studied for its potential to improve cognitive function in both animals and humans. In animal studies, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been shown to enhance learning and memory in rats and monkeys. In human studies, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been found to improve working memory, attention, and executive function in healthy volunteers and individuals with schizophrenia.
properties
IUPAC Name |
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-6-8-13(10-14(11)17(19)20)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNSNMUZCAFQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
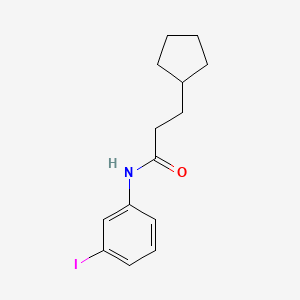
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)
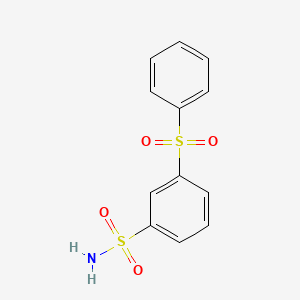
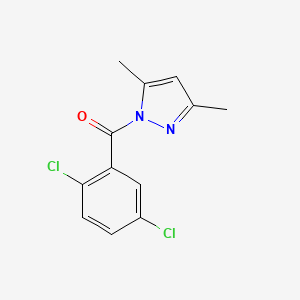

![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
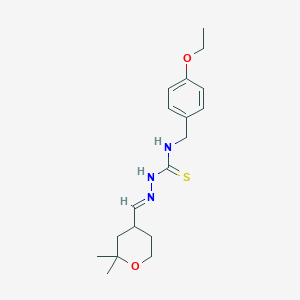
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)
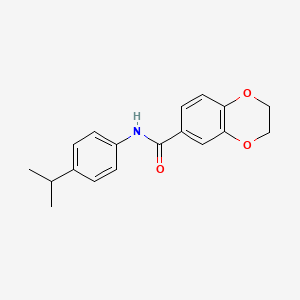
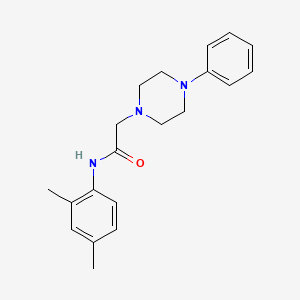
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
